molecular formula C22H23N3O3S2 B15098940 N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15098940
M. Wt: 441.6 g/mol
InChI Key: JDAHFFDYJBXFPI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[4-(Morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by:

  • Thiazole core: A 1,3-thiazol-2(3H)-ylidene scaffold substituted with a prop-2-en-1-yl (allyl) group at position 2.
  • Aromatic substituents: A 4-(morpholin-4-ylsulfonyl)phenyl group at position 4 and an aniline moiety at position 2.

Properties

Molecular Formula

C22H23N3O3S2

Molecular Weight

441.6 g/mol

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H23N3O3S2/c1-2-12-25-21(17-29-22(25)23-19-6-4-3-5-7-19)18-8-10-20(11-9-18)30(26,27)24-13-15-28-16-14-24/h2-11,17H,1,12-16H2

InChI Key

JDAHFFDYJBXFPI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with morpholine.

    Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the thiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Modified thiazole or morpholine derivatives.

Scientific Research Applications

N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure, including a morpholine ring, a sulfonyl group, and a thiazole ring. It has a molecular formula of C22H23N3O3S2 and a molecular weight of 441.6 g/mol. This compound's structure suggests applications in medicinal chemistry, particularly in developing pharmaceuticals that target specific biological pathways.

Potential Applications

  • Kinase Inhibitor this compound may act as a kinase inhibitor. Kinases are vital in cellular signaling pathways, and their inhibition can help treat diseases like cancer and inflammatory conditions. The compound can interfere with enzyme activity or receptor interactions, though the specific molecular targets and mechanisms may vary.
  • Interaction Studies Interaction studies are essential to determine the compound's binding affinity to specific enzymes or receptors. These studies are helpful to understand its mechanism of action and potential therapeutic effects, which is crucial for optimizing the compound's efficacy and safety profile in clinical applications.
  • Structural Similarities The uniqueness of this compound lies in its combination of functional groups, which provide specific chemical reactivity and biological properties that are not found in other similar compounds. Its distinctive thiazole ring, combined with morpholine and sulfonamide functionalities, enhances its potential as a selective kinase inhibitor.

Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations :

  • The target compound and FMY share morpholine sulfonyl groups, which improve hydrophilicity and binding to polar targets. In contrast, analogs with azepane or 4-methylpiperidine sulfonyl groups may exhibit altered pharmacokinetics due to increased lipophilicity.
  • The absence of a sulfonyl group in the 4-chlorophenyl derivative reduces molecular complexity but limits hydrogen-bonding interactions.

Substituent Effects: The allyl group in the target compound introduces steric flexibility, whereas bulkier groups like 3-methoxypropyl or 2-methoxyethyl may restrict conformational mobility.

Synthetic Methodologies :

  • Thiazole ring formation often employs CS₂/KOH under reflux , while sulfonylation typically requires DMF/LiH or similar conditions .
  • Multi-step syntheses (e.g., FMY ) involve pyrimidine or triazole coupling, increasing synthetic complexity compared to the target compound.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely mirrors methods in , involving hydrazine reflux and sulfonylation, but may face challenges in regioselectivity due to the allyl group.

Biological Activity

N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of morpholine and sulfonyl groups. Various methods such as microwave-assisted synthesis and conventional heating have been employed to optimize yields and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antifungal and anticancer properties.

Antifungal Activity

Research indicates that derivatives of thiazole compounds exhibit significant antifungal activity. For instance, compounds structurally similar to this compound have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Compound 2dC. albicans1.50
Compound 2eC. parapsilosis1.23
N-[...]anilineC. albicans, C. parapsilosisTBDCurrent Study

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have reported antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The IC50 values for these compounds ranged from 0.50 to 7.10 μM, indicating promising activity .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompoundIC50 (μM)Reference
MDA-MB-231N-[...]aniline0.95
HeLaN-[...]aniline0.82
A2780N-[...]aniline1.51

Structure–Activity Relationships (SAR)

The structure–activity relationship studies suggest that the presence of electronegative substituents on the phenyl moiety significantly enhances biological activity. For example, compounds with fluorine or chlorine at the para position exhibited improved antifungal properties compared to those with less electronegative atoms .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions resulted in enhanced activity against resistant strains of Candida species.
  • Case Study on Anticancer Properties : Another investigation focused on the antiproliferative effects of thiazole derivatives on various cancer cell lines, revealing that specific structural modifications led to increased cytotoxicity.

Q & A

Q. What synthetic methodologies are effective for preparing N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline?

A multi-step approach is typically employed:

  • Step 1 : Construct the thiazole core via cyclization of thiourea derivatives with α-haloketones or via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
  • Step 2 : Introduce the morpholin-4-ylsulfonyl group through nucleophilic substitution at the para position of the phenyl ring, often using morpholine sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Functionalize the thiazole with the (Z)-configured aniline moiety via condensation reactions, ensuring stereochemical control through temperature modulation (e.g., reflux in ethanol) .
  • Validation : Confirm purity via HRMS (high-resolution mass spectrometry) and monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, the (Z)-configuration of the imine bond can be inferred from coupling constants (e.g., 3JHH ~12–14 Hz) and NOE correlations .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, thiazole C=N at ~1640 cm⁻¹) .
  • Mass Spectrometry : HRMS ensures molecular formula accuracy (e.g., C₂₁H₂₂N₃O₃S₂ requires [M+H]⁺ at 428.1154) .
  • UV-Vis : Used to study electronic transitions in the thiazole and aniline moieties, particularly for photophysical applications .

Q. What reaction mechanisms govern the stability of the (Z)-configured imine bond in this compound?

The (Z)-configuration is stabilized by:

  • Steric Hindrance : Bulky substituents (e.g., morpholin-4-ylsulfonyl group) restrict rotation around the C=N bond .
  • Electronic Effects : Resonance between the thiazole nitrogen and the aniline ring delocalizes electron density, reducing isomerization .
  • Experimental Conditions : Low-temperature synthesis (e.g., 0–5°C) and inert atmospheres minimize thermal or oxidative degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, the LUMO of the thiazole ring may indicate electrophilic attack sites .
  • Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic regions (e.g., sulfonyl group’s electron-withdrawing effect) .
  • Stereochemical Validation : Compare calculated and experimental NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to confirm the (Z)-configuration .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential?

  • Modular Substitutions : Systematically vary substituents (e.g., replace morpholin-4-ylsulfonyl with piperazinyl or thiomorpholine) and assess effects on target binding (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular docking to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .
  • In Vitro Assays : Test derivatives against disease-relevant cell lines, correlating activity with substituent electronic properties (Hammett σ constants) .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC and HMBC to resolve overlapping signals) .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR .
  • Computational Aids : Compare experimental IR/NMR with DFT-simulated spectra to assign ambiguous peaks .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Data Reproducibility : Report melting points with heating rates (e.g., 1°C/min) and NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .
  • Safety Protocols : Handle allyl (prop-2-en-1-yl) groups with care due to potential polymerization hazards .

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